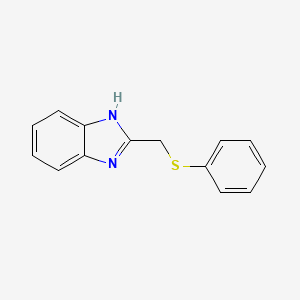

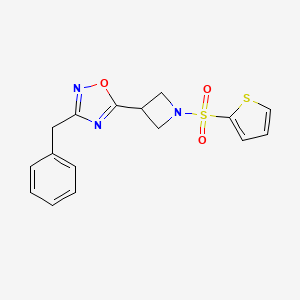

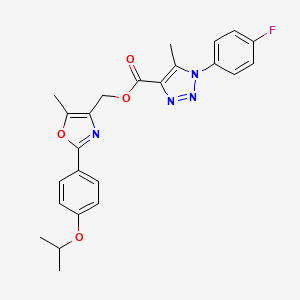

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide, also known as Cpd-5, is a synthetic compound that has been recently developed for scientific research purposes. This compound has been shown to have potential applications in various fields of research, including cancer biology, neuroscience, and immunology.

Aplicaciones Científicas De Investigación

Organic Synthesis and C-H Bond Functionalization

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide involves reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone. The compound is fully characterized using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS . Its significance lies in possessing an N,O-bidentate directing group, which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions. By controlling which C-H bond undergoes activation, this compound contributes to expedient chemical synthesis and step-economy. The chelation-assistance provided by the directing group promotes the formation of cyclometallated complexes, allowing selective functionalization of specific C-H bonds .

Antimicrobial Activity

Interaction studies with α-, β-, and ω-amino acids led to the synthesis of new amino-acid derivatives of 9,10-anthraquinone, including N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide. Experimental testing demonstrated antibacterial activity against Mycobacterium luteum and antifungal properties . This suggests potential applications in drug development and combating microbial infections.

Chiral Separation

A related compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl) carboxamide, was studied for efficient amidation of weak amines. Chiral separation by supercritical fluid chromatography (SFC) was explored, highlighting its utility in enantioselective synthesis . This application is relevant in pharmaceutical and fine chemical industries.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid with 4-hydroxy-3-methoxybenzaldehyde, followed by the reaction of the resulting product with 4-aminobenzamide.", "Starting Materials": [ "9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid", "4-hydroxy-3-methoxybenzaldehyde", "4-aminobenzamide", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Condensation of 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid with 4-hydroxy-3-methoxybenzaldehyde in the presence of acetic anhydride and sodium acetate to form 4-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-hydroxy-3-methoxybenzaldehyde.", "Step 2: Reduction of the product from step 1 with sodium borohydride in methanol to form 4-(9,10-dihydroanthracen-9,10-yl)-2-hydroxy-3-methoxybenzaldehyde.", "Step 3: Reaction of the product from step 2 with 4-aminobenzamide in ethanol in the presence of sodium hydroxide to form N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide.", "Step 4: Purification of the final product by recrystallization from chloroform and diethyl ether mixture, followed by washing with water, drying, and recrystallization from ethanol.", "Step 5: Characterization of the final product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |

Número CAS |

477554-96-4 |

Nombre del producto |

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide |

Fórmula molecular |

C24H13NO5 |

Peso molecular |

395.37 |

Nombre IUPAC |

N-(9,10-dioxoanthracen-1-yl)-4-oxochromene-3-carboxamide |

InChI |

InChI=1S/C24H13NO5/c26-21-13-6-1-2-7-14(13)23(28)20-16(21)9-5-10-18(20)25-24(29)17-12-30-19-11-4-3-8-15(19)22(17)27/h1-12H,(H,25,29) |

Clave InChI |

APRNMPPBLCYPJY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=COC5=CC=CC=C5C4=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2711623.png)

![4-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2711625.png)

![N-(4-chlorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2711637.png)

![3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone](/img/structure/B2711638.png)

![3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2711641.png)